molecular formula C9H9BF2O4 B1463665 4-(1,3-Dioxolan-2-yl)-2,6-difluorophenylboronic acid CAS No. 1072946-41-8

4-(1,3-Dioxolan-2-yl)-2,6-difluorophenylboronic acid

Cat. No. B1463665
CAS RN: 1072946-41-8
M. Wt: 229.98 g/mol
InChI Key: GTBJZTQCEQYQLQ-UHFFFAOYSA-N
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Description

4-(1,3-Dioxolan-2-yl)-2,6-difluorophenylboronic acid is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms. They are known for their ability to form stable covalent bonds with sugars, amino acids, hydroxamic acids, etc. They are widely used in organic synthesis, medicinal chemistry, and materials science .


Synthesis Analysis

While the specific synthesis process for this compound is not available, boronic acids are typically synthesized through a reaction of organometallic compounds with borate esters . In the case of 1,3-dioxolane derivatives, they can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol .


Molecular Structure Analysis

The molecular structure of this compound would consist of a phenyl ring (a six-membered carbon ring) with boronic acid and 1,3-dioxolane groups attached. The 1,3-dioxolane group is a five-membered ring with two oxygen atoms .


Chemical Reactions Analysis

Boronic acids are known to undergo a variety of chemical reactions. They can form boronate esters and can participate in coupling reactions such as the Suzuki-Miyaura cross-coupling . The 1,3-dioxolane group can act as a protecting group for carbonyl compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, similar compounds like 4-(1,3-dioxolan-2-yl)aniline have a molecular weight of 165.19 .

Mechanism of Action

Target of Action

Boronic acids, in general, are known to be used in suzuki–miyaura cross-coupling reactions , which suggests that the compound might interact with palladium catalysts and various organic groups in these reactions.

Mode of Action

The mode of action of 4-(1,3-Dioxolan-2-yl)-2,6-difluorophenylboronic acid is likely related to its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a palladium catalyst . This process, known as transmetalation, results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The compound’s potential role in suzuki–miyaura cross-coupling reactions suggests that it may be involved in the synthesis of various organic compounds .

Result of Action

The result of the action of 4-(1,3-Dioxolan-2-yl)-2,6-difluorophenylboronic acid is likely the formation of new organic compounds through Suzuki–Miyaura cross-coupling reactions . These reactions are widely used in organic synthesis, suggesting that the compound could have a significant impact on the synthesis of a variety of organic materials .

Action Environment

The action of 4-(1,3-Dioxolan-2-yl)-2,6-difluorophenylboronic acid is likely influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by the presence of water and the pH of the reaction environment . Additionally, the stability of the compound could be influenced by factors such as temperature and light exposure.

Safety and Hazards

The safety and hazards of this compound would depend on its specific properties. As a general precaution, it’s important to handle all chemicals with care, using appropriate personal protective equipment and following safe laboratory practices .

Future Directions

The future directions for this compound could involve further exploration of its potential applications in various fields such as organic synthesis, medicinal chemistry, and materials science .

properties

IUPAC Name

[4-(1,3-dioxolan-2-yl)-2,6-difluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BF2O4/c11-6-3-5(9-15-1-2-16-9)4-7(12)8(6)10(13)14/h3-4,9,13-14H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTBJZTQCEQYQLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1F)C2OCCO2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BF2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674548
Record name [4-(1,3-Dioxolan-2-yl)-2,6-difluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1072946-41-8
Record name B-[4-(1,3-Dioxolan-2-yl)-2,6-difluorophenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072946-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(1,3-Dioxolan-2-yl)-2,6-difluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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